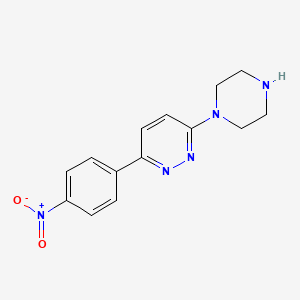
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 3-bromo-4-ethylphenylprop-2-en-1-one, is a compound of interest in scientific research due to its unique structure and properties. It is a synthetic compound that has been used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mécanisme D'action
The exact mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound can act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in certain reactions, which can be beneficial in certain scientific applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one are not yet fully understood. There have been some studies that suggest that the compound may have some anti-inflammatory and anti-cancer effects, but more research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to work with and can be used in a variety of reactions. The main limitation of using this compound is its toxicity, which can be a hazard in the laboratory.
Orientations Futures
Future research on (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should be conducted on its use as a ligand in asymmetric synthesis and as a starting material for the synthesis of polymers. Finally, research should be conducted on ways to reduce its toxicity and increase its safety for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one involves several steps. The first step involves the reaction of 4-ethylphenol with bromine to form 4-ethylphenyl bromide. This is then reacted with sodium hydroxide to form 4-ethylphenyl sodium sulfonate. This is then reacted with prop-2-en-1-one to form the desired product. The reaction is carried out in an inert atmosphere and the product is isolated using a recrystallization method.
Applications De Recherche Scientifique
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-onehylphenylprop-2-en-1-one has been used in various scientific research applications. It has been used as a ligand in asymmetric synthesis of chiral compounds, as a starting material for the synthesis of polymers, and as an intermediate in the synthesis of pharmaceuticals. It has also been used as a reagent in organic reactions and as a building block for the synthesis of novel organic compounds.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDVNYLZRJQYNI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)











